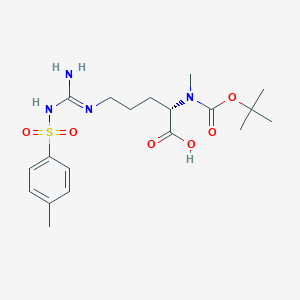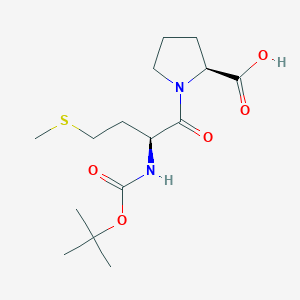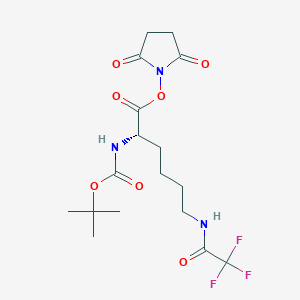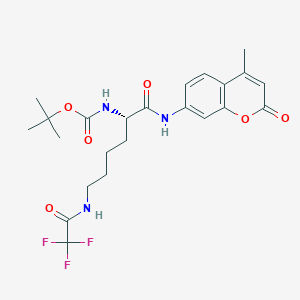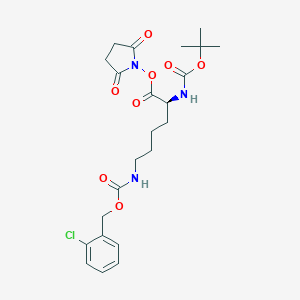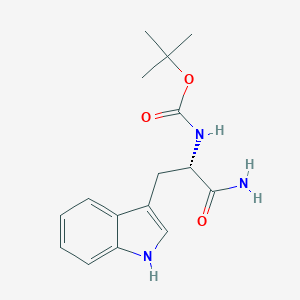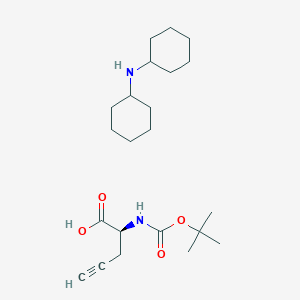
Boc-L-pra-OH dcha
Overview
Description
Boc-L-Pra-OH (DCHA) is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .
Molecular Structure Analysis
The molecular weight of Boc-L-Pra-OH (DCHA) is 394.55 . The formula is C22H38N2O4 . The structure includes an azide group, which is a key component in click chemistry .Chemical Reactions Analysis
As a click chemistry reagent, Boc-L-Pra-OH (DCHA) is used in reactions that bind nucleic acids, lipids, proteins, and other molecules . Click chemistry reactions are known for their high yield, high specificity, and simplicity .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-L-Pra-OH (DCHA) include a molecular weight of 394.55 and a formula of C22H38N2O4 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
Peptide Synthesis
Boc-L-pra-OH dcha: is commonly used as a coupling agent in peptide synthesis. The “Boc” group serves as a protective group for the amine function during the synthesis process . This protection is crucial because it prevents unwanted side reactions that can occur at the amine group, ensuring that the peptide chain grows correctly.
Click Chemistry
The compound is a reagent containing an azide group, making it suitable for click chemistry applications. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with high yield and specificity . It’s particularly useful in the binding of nucleic acids, lipids, proteins, and other molecules.
Drug Discovery
In drug discovery, Boc-L-pra-OH dcha can be used to create diverse molecular libraries through click chemistry. These libraries can be screened for potential drug candidates. The high specificity and yield of click chemistry make it an ideal tool for discovering new drugs with fewer side effects .
Antibody-Drug Conjugates (ADCs)
This compound is also relevant in the development of antibody-drug conjugates (ADCs) . ADCs are a class of targeted therapy drugs that combine an antibody specific to the cancer cells with a cytotoxic drug . The azide group in Boc-L-pra-OH dcha can be used to link the cytotoxic drug to the antibody with precision.
Material Science
In material science, Boc-L-pra-OH dcha can be utilized in the synthesis of polymers with specific properties. For instance, it can be used to introduce functional groups into polymers that can later be used to bind other molecules or create cross-linked structures .
Bioorthogonal Chemistry
Lastly, the compound plays a role in bioorthogonal chemistry , which is a sub-discipline of chemistry that involves reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group in Boc-L-pra-OH dcha can participate in bioorthogonal reactions, making it a valuable tool for studying biological systems in real-time .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
Boc-L-Pra-OH (DCHA) is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for creating covalent bonds between these biomolecules, enabling the study of their interactions and functions in biological systems .
Mode of Action
The compound contains an azide group , which is highly reactive and can form covalent bonds with alkyne groups present on target molecules in a process known as a click reaction . This reaction is characterized by its high yield, high specificity, and simplicity .
Biochemical Pathways
The click reaction facilitated by Boc-L-Pra-OH (DCHA) can affect various biochemical pathways depending on the nature of the target molecules. For instance, when the targets are proteins, the compound can influence protein-protein interactions, protein localization, and protein function .
Result of Action
The result of Boc-L-Pra-OH (DCHA)'s action is the formation of a covalent bond between the azide group on the compound and an alkyne group on the target molecule . This can lead to changes in the target molecule’s function, interactions, or localization, depending on the nature of the target .
Action Environment
The action of Boc-L-Pra-OH (DCHA) can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and efficiency of the click reaction . Additionally, the presence of other reactive groups can potentially interfere with the reaction .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583379 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-pra-OH dcha | |
CAS RN |
63039-49-6 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




